3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals .
Preparation Methods
The synthesis of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves several steps. One common method includes the reaction of 3-methoxypropyl bromide with 4-piperidinol in the presence of a base to form the ether linkage. This intermediate is then reacted with 2-chloroethylamine hydrochloride to introduce the ethyl group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Scientific Research Applications
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and other signaling pathways .
Comparison with Similar Compounds
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride can be compared with other piperidine derivatives, such as:
4-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
N-Methyl-4-piperidinol: Another piperidine derivative with different functional groups, affecting its reactivity and applications.
Piperidine hydrochloride: A simpler compound with a basic piperidine structure, used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-13-8-2-9-14-10-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHHXYVNBKOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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